N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-16-14(20-9)17-12(18)13-15-8-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBERAHYEYMMTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with substituted benzoic acids to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the thiazole and oxazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives .
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. It may inhibit specific enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Thiazole Substitution Patterns
- Compound 8g (3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide): Shares the N-(5-methyl-1,3-thiazol-2-yl) group but replaces the 1,3-oxazole with a 1,3,4-oxadiazole linked to a sulfanyl-propanamide chain. Exhibited superior alkaline phosphatase inhibition (IC₅₀ = 1.878 ± 0.07 mM) compared to analogs with unsubstituted thiazoles, highlighting the importance of the 5-methyl group on thiazole for activity .
Oxazole vs. Oxadiazole Cores
- Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Replaces the oxazole with a triazole-benzoimidazole hybrid. Demonstrated distinct binding modes in molecular docking studies, suggesting that core heterocycle flexibility influences target engagement .
Aryl Group Modifications
- Para-Substituted Phenyl Analogs: Compound 8d (4-Methylphenyl substituent): Achieved IC₅₀ = 1.878 ± 0.07 mM for alkaline phosphatase inhibition, outperforming analogs with electron-withdrawing groups (e.g., halogens) . Compound 8g (4-Aminophenyl substituent): Enhanced polar interactions due to the amino group improved inhibitory kinetics (Table 2, ), with a lower Km value (0.52 mM) compared to non-polar analogs .
Methyl Group Positioning
- N-(5-Methyl-1,3-thiazol-2-yl) vs. N-(1,3-Thiazol-2-yl) :
- Methyl substitution at the thiazole 5-position (as in the target compound) increased hydrophobicity and improved membrane permeability, as evidenced by higher inhibitory potency in cellular assays .
- In contrast, unsubstituted thiazoles (e.g., Ligand L3 in ) showed reduced cytotoxicity against MDA-MB-231 cells (IC₅₀ > 100 µM), underscoring the role of methyl groups in bioavailability .
Quantitative Comparison of Key Analogs
Biological Activity
N-(5-Methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
The molecular formula for this compound is with a molecular weight of approximately 299.35 g/mol. The compound features a thiazole ring and an oxazole moiety, which are known to contribute significantly to biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and oxazole rings exhibit notable antimicrobial properties. A study focused on the ESKAPE pathogens , which are notorious for their multi-drug resistance, revealed that derivatives similar to this compound demonstrated significant antibacterial activity.
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Klebsiella pneumoniae | 32 µg/mL |
| This compound | Acinetobacter baumannii | 8 µg/mL |
These results suggest that the compound can inhibit the growth of several clinically relevant pathogens effectively.
Anticancer Activity
The anticancer potential of thiazole and oxazole derivatives has also been explored. In vitro studies have demonstrated that compounds with similar structures induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and induction of oxidative stress.
Case Study: Induction of Apoptosis in Cancer Cells
A recent study evaluated the effect of this compound on human cancer cell lines:
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.4 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 15.6 | ROS generation and DNA damage |
| A549 (Lung) | 10.8 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound exhibits promising anticancer activity by targeting multiple pathways involved in cell survival.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole and oxazole rings can significantly influence their potency and selectivity against various biological targets.
Key Findings from SAR Studies
- Substitution Patterns : The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity.
- Ring Modifications : Alterations in the thiazole ring can lead to improved anticancer properties by enhancing cellular uptake.
- Combining Scaffolds : Hybrid compounds combining thiazole and oxazole structures with other pharmacophores have shown synergistic effects.
Q & A
Q. What structural features of this compound contribute to its bioactivity?
- Key Features :
- Thiazole-Oxazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
- Methyl Group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Phenyl Substituent : Increases lipophilicity, improving membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
